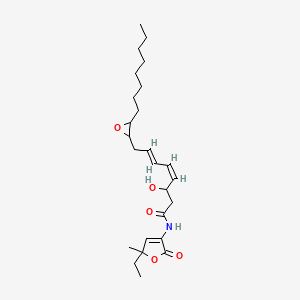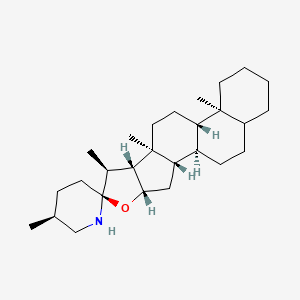
Tomatidane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tomatidane is a spirosolane.
Applications De Recherche Scientifique
1. Auditory Processing Disorders (APD)
The Tomatis Method has been explored as a therapeutic intervention for Auditory Processing Disorders (APD). A study involving 41 subjects with APD demonstrated that the Tomatis Method, involving 90-hour protocol sessions, led to improvements in immediate auditory memory, auditory sequencing, interpretation of directions, auditory discrimination, and auditory cohesion. The findings suggest that the Tomatis Method can effectively serve as an intervention strategy for APD (Ross-Swain, 2007).
2. Autism Spectrum Disorders
The Tomatis Method has also been applied to children with autism. Studies have observed the method's influence on reducing symptomatology in autistic children, with improvements noted in anxiety characteristics, as well as progress in writing and reading skills (Pralong, Espinosa, & Trigo, 2014). However, another study exploring the effects of the Tomatis Method on language skills in children with autism reported no significant relationship between the treatment and language improvement, indicating the need for further research in this area (Corbett, Shickman, & Ferrer, 2008).
3. Musical Proficiency and Psychological Well-being
Research has indicated that the Tomatis Method may enhance listening aptitude, psychological well-being, and vocal quality in musicians. A study involving young adult musicians reported enhancements in listening aptitude, positive mood states, and reduced negative mood states. Moreover, vocal enhancement and improved musical proficiency were observed in participants who completed a Tomatis program consisting of 87.5 half-hour listening sessions along with counseling (du Plessis, Burger, Munro, Wissing, & Nel, 2001).
4. Learning Disorders and Dyslexia
The Tomatis Method has been utilized in the treatment of children with learning disorders, including developmental dyslexia. A study focusing on reading skills improvement through the Tomatis Listening Training found correlations between improved reading skills and aspects of visual and auditory memory (Malak, Mojs, Ziarko, Wieche, Sudoł, & Samborski, 2017).
5. Language Acquisition and Fluency
The Tomatis Method has been explored for its potential effects on second language (L2) reading fluency. A pilot study involving Taiwanese learners undergoing the Tomatis Method showed significant improvements in fluency, tone, stress, and intelligibility in L2 reading, although pronunciation did not significantly improve. The method also appeared to boost confidence and motivation in learning the target language (Chou, 2012).
Propriétés
Nom du produit |
Tomatidane |
|---|---|
Formule moléculaire |
C27H45NO |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] |
InChI |
InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17-,18-,19?,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
KOZCINYDCJVLDW-LWXZRZDISA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6[C@@]5(CCCC6)C)C)C)NC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



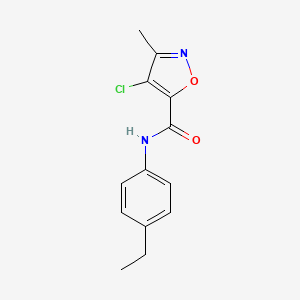
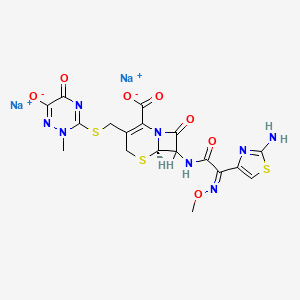
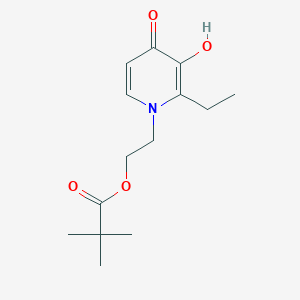
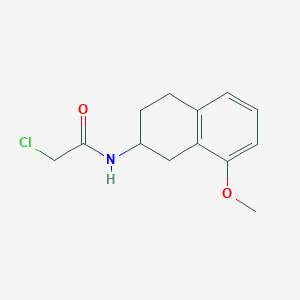
![N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)
![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)
![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)
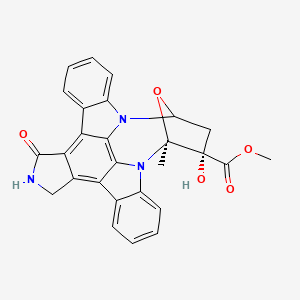

![TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]](/img/structure/B1242797.png)
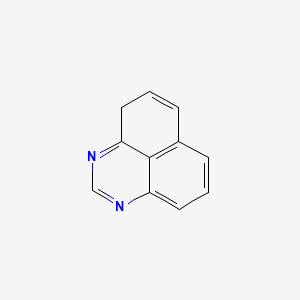
![2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B1242800.png)

